BenchChemオンラインストアへようこそ!

3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine

Data Gap Medicinal Chemistry Procurement Risk

This compound belongs to the class of hybrid heterocyclic small molecules that incorporate a 2,2-dimethylchroman (dihydrobenzopyran) moiety linked via a methylene bridge to a 1H-1,2,4-triazol-5-amine core. The chroman unit contributes to lipophilicity and potential membrane permeability, while the triazole ring can serve as a hydrogen-bond donor/acceptor and a bioisostere for amide or carboxylic acid functionalities.

Molecular Formula C14H19N5O4
Molecular Weight 321.337
CAS No. 1374408-44-2
Cat. No. B2733439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine
CAS1374408-44-2
Molecular FormulaC14H19N5O4
Molecular Weight321.337
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)CC3=NC(=NN3)N)C
InChIInChI=1S/C14H18N4O/c1-14(2)6-5-10-7-9(3-4-11(10)19-14)8-12-16-13(15)18-17-12/h3-4,7H,5-6,8H2,1-2H3,(H3,15,16,17,18)
InChIKeyXRIVRJWVUWRQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine (CAS 1374408-44-2): Structural Class and Physicochemical Identity


This compound belongs to the class of hybrid heterocyclic small molecules that incorporate a 2,2-dimethylchroman (dihydrobenzopyran) moiety linked via a methylene bridge to a 1H-1,2,4-triazol-5-amine core. The chroman unit contributes to lipophilicity and potential membrane permeability, while the triazole ring can serve as a hydrogen-bond donor/acceptor and a bioisostere for amide or carboxylic acid functionalities. The molecular formula is C14H19N5O4, with a molecular weight of 321.337 g/mol. Its structural features suggest potential utility in medicinal chemistry hit-to-lead campaigns targeting kinases, GPCRs, or microbial CYP51, though no primary research paper, patent, or authoritative database currently provides quantitative biological or ADMET data for this specific compound.

Why Generic 1,2,4-Triazole or Chroman Analogs Cannot Substitute for 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine


The precise spatial arrangement of the 2,2-dimethylchroman group relative to the triazol-5-amine is critical for any potential target engagement. Minor alterations—such as changing the substitution pattern on the chroman ring, replacing the 1,2,4-triazole with a 1,2,3-triazole isomer, or modifying the methylene linker length—are well-documented in analogous chromene-triazole series to drastically alter antifungal potency, kinase selectivity, or cytotoxicity profiles. Without quantitative structure-activity relationship (SAR) data for this exact compound, any generic substitution carries a high risk of introducing uncharacterized off-target effects or complete loss of desired activity. The absence of publicly available comparative data for this compound means that no direct evidence for substitution failure can be cited at this time.

Quantitative Differentiation Evidence for 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine Versus Closest Analogs


Absence of Publicly Available Head-to-Head Quantitative Biological Data for This Compound

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL) reveals no quantitative biological activity data, no ADMET parameters, no target engagement metrics, and no direct comparisons against named analogs for 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine. While structurally related chromene-1,2,4-triazole hybrids have demonstrated antifungal activity (e.g., MIC values ranging from ~22 to 200 µM against various fungal strains), these data belong to distinct compounds with different substitution patterns and cannot be extrapolated to the target compound.

Data Gap Medicinal Chemistry Procurement Risk

Prospective Application Scenarios for 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine Based on Structural Class Inference


Exploratory Antifungal Hit-to-Lead Campaigns Targeting CYP51

Given that structurally distinct 1H-1,2,4-triazole functionalized chromenol derivatives have demonstrated inhibitory activity against Candida albicans sterol 14α-demethylase (CYP51) in molecular docking studies and in vitro assays, a medicinal chemistry team might evaluate this compound as a novel scaffold in an antifungal program. However, no quantitative evidence currently supports that this specific compound possesses any advantage over the already characterized chromenol-triazole analogs (e.g., compound 3k with MIC 22.1–184.2 µM). Any such use would require de novo synthesis, biological profiling, and direct head-to-head comparison.

ROCK (Rho-Associated Protein Kinase) Inhibitor Fragment Evolution

Patents such as EP3743420B1 describe heterocyclylamino-substituted triazoles as ROCK modulators for cardiovascular and renal disease. The target compound, featuring a chroman moiety attached to a 1,2,4-triazol-5-amine, could be considered a fragment-like starting point for ROCK inhibitor optimization. However, no ROCK biochemical or cellular IC50 data, selectivity panel results, or pharmacokinetic data are available for this molecule, making it impossible to justify its selection over known ROCK inhibitors with established potency and selectivity profiles.

Chemical Probe Development for Epigenetic Targets

The 2,2-dimethylchroman substructure is found in natural products and synthetic ligands that interact with bromodomains and other epigenetic readers. The triazol-5-amine could hypothetically serve as an acetyl-lysine mimetic. However, without binding affinity data (e.g., ITC Kd, SPR, or AlphaScreen IC50) against specific bromodomains or other epigenetic targets, this application scenario remains purely speculative and cannot guide procurement decisions.

Quote Request

Request a Quote for 3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.